(113C)Propane-1,2,3-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glycerol, also known as propane-1,2,3-triol, is a naturally occurring colorless, odorless, viscous liquid that is sweet-tasting and non-toxic . It occurs in nature as a triester in oils and fats .

Synthesis Analysis

Glycerol has been produced for over 200 years from vegetable oils and animal fats by hydrolysis, saponification, and transesterification reactions . It can also be obtained on a large scale from propylene, which is very cheaply obtained from the cracking of petroleum .Molecular Structure Analysis

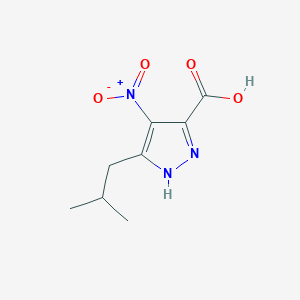

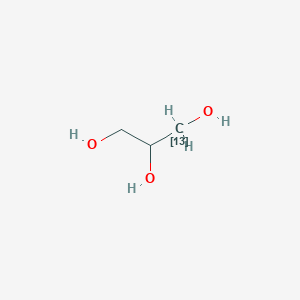

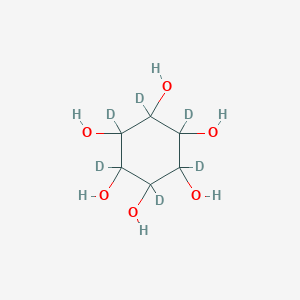

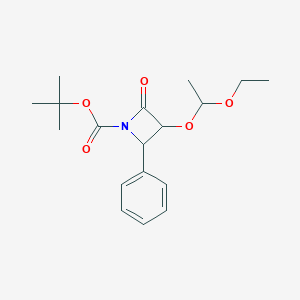

The chemical structure of glycerol consists of three hydroxyl groups (-OH) attached to the carbon atoms . To write the structure for propane-1,2,3-triol, we first draw the longest carbon chain with 3 carbons. Then we number the carbons and add an OH (hydroxyl group) on the 1st carbon, on the 2nd carbon, and on the 3rd carbon .Chemical Reactions Analysis

In the domain of coordination chemistry, glycerol is proving to be a suitable ligand, capable of binding to one or more metal centers, either directly in its triol H3 gly form (rather rare), or in its various deprotonated glycerolate forms .Physical And Chemical Properties Analysis

Glycerol is an organic compound with the chemical formula C3H8O3. It has a molar mass of 92.09382 g/mol, a density of 1.26 g/cm3, and a boiling point of 554 °F (290 °C) .Direcciones Futuras

Glycerol plays a key role in sustainable and green chemistry. It is an essential C3 precursor in the chemical industry, used in the production of several intermediates and it avoids the need for petroleum-based precursors . It is also used on a large scale in the production of plastics, for example for manufacturing polyurethane foams .

Propiedades

IUPAC Name |

(113C)propane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C([13CH2]O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(113C)Propane-1,2,3-triol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)